(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol

Enantioselective Synthesis Process Chemistry Chiral Synthons

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol is a protected, chiral 2-aminomethyl-1,3-propanediol derivative. Its molecular architecture uniquely combines a primary amine, a primary alcohol, and an orthogonal benzyl ether protecting group centered around a single stereocenter.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B12964781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CN)CO
InChIInChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m0/s1
InChIKeyDBNCGOLNYFODOM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol: A Differentiated C-4 Chiral Synthon for Enantioselective Drug Synthesis


(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol is a protected, chiral 2-aminomethyl-1,3-propanediol derivative. Its molecular architecture uniquely combines a primary amine, a primary alcohol, and an orthogonal benzyl ether protecting group centered around a single stereocenter. This compound serves as a critical, scalable C-4 chiral building block for the synthesis of selective kinase inhibitors and other enantiomerically pure pharmaceuticals, distinguished by its established pilot-plant-scale production route and defined stereochemistry [1].

Procurement Risk of Substituting (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol


Direct substitution with the (R)-enantiomer, the racemate, or simpler amino diols like serinol is chemically invalid for target applications. The (S)-absolute configuration is structurally mandated for exploring the enantiomeric half of specific structure-activity relationships (SAR). Using the racemate in multi-step syntheses leads to the formation of diastereomeric mixtures late in the synthetic route, which are costly to separate and result in a 50% theoretical yield loss. Furthermore, a C-4 subunit (2-aminomethyl-1,3-propanediol) is geometrically and functionally non-interchangeable with a C-3 subunit (2-amino-1,3-propanediol), as the extra methylene unit significantly alters the spatial orientation of the terminal functional groups in the final molecule [1].

Quantitative Evidence for Selecting (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol Over Analogs


Scalable Enzymatic Synthesis Provides High Enantiomeric Purity

The target (S)-enantiomer is furnished via a lipase-catalyzed enantioselective hydrolysis of a prochiral 1,3-propanediol derivative. This method directly supplies the single (S)-enantiomer in high enantiomeric excess (ee), circumventing the need for late-stage chiral chromatographic separation required by racemic synthetic routes [1]. The process was validated at a pilot-plant scale, with 22 kg of the enantiopure chiral amine (R)-enantiomer delivered, and the same method applied to the (S)-form, proving reliable access to multi-kilogram quantities of the precise stereoisomer [1].

Enantioselective Synthesis Process Chemistry Chiral Synthons

Defined Stereochemical Role in p38 MAP Kinase Inhibitor SAR

The (S)-enantiomer of this building block serves as the direct chiral counterpart of the (R)-enantiomer, which is integral to a potent p38 MAP kinase inhibitor. While the (R)-enantiomer was demonstrated to be essential for the activity of the final drug candidate (1·HBr), the (S)-enantiomer is the required synthon for generating the opposite diastereomeric series to delineate full SAR and off-target selectivity profiles [1]. This makes it an indispensable control and exploratory tool in the same chemical series.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Commercial Specification with 98% Chemical Purity Benchmark

A reputable chemical supplier lists (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol (CAS 1394891-60-1) with a guaranteed chemical purity of 98%, establishing a verifiable procurement specification . This level of purity ensures the compound is suitable for direct use in demanding chemical reactions without additional in-house purification, a tangible advantage over non-certified or lower-grade material.

Quality Control Procurement Chiral Purity

Differential Physicochemical Profile Predicted for the Enantiopure Solid

The (S)-enantiomer is predominantly handled and supplied as the monohydrochloride salt (CAS 1394849-60-5, MW: 231.72 g/mol) . The formation of a single-enantiomer salt provides a well-defined crystalline solid form with a sharp melting point and distinct hygroscopicity, in contrast to the racemic mixture, which can exhibit different solubility, stability, and physical handling properties. This solid-state differentiation is critical for accurate analytical weighing and long-term storage stability in a discovery chemistry setting.

Pre-formulation Solid-state Chemistry Analytical Chemistry

High-Impact Application Scenarios for (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol


Synthesis of Enantiomeric Matched Pairs for Chiral Kinase Inhibitor Programs

In medicinal chemistry campaigns targeting kinases, such as p38 MAP kinase, the (S)-enantiomer is used to construct the S-enantiomer of candidate molecules, enabling a direct head-to-head biological comparison with the R-series [2]. This allows research groups to define the pharmacophoric importance of the C-4 stereocenter and establish comprehensive SAR, which is a standard requirement for clinical candidate nomination.

Scalable Process Chemistry for Drug Substance Manufacturing

Process R&D groups can leverage the demonstrated scalable synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol to prepare multi-kilogram batches of enantiopure material, as validated in a pilot plant [1]. This eliminates development risk associated with transferring a medicinal chemistry synthesis to a GMP-like environment and ensures a reliable supply chain for late-stage preclinical toxicology studies.

Quality-Controlled Sourcing for Parallel Synthesis and Library Production

Procurement for high-throughput synthesis or DNA-encoded library (DEL) production can use the specified purity of 98% as a minimum acceptance criterion . This ensures that the chiral amine monomer is of sufficient quality for on-DNA chemical reactions or for automated solid-phase synthesis, where impurities can drastically reduce the fidelity of the final library.

Controlled Stoichiometry in Automated Solid-Phase Peptide Mimetic Synthesis

When incorporating this building block as a turn-inducer in a peptidomimetic chain, researchers must use the precisely defined monohydrochloride salt form (MW: 231.72 g/mol) for accurate automated delivery . Using the incorrect molecular weight for the free base would cause a 15.7% error in reagent loading, leading to incomplete coupling and deletion sequences that are difficult to purify from the final modified peptide.

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